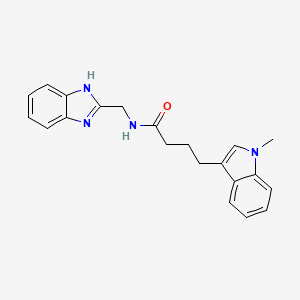

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-methyl-1H-indol-3-yl)butanamide

Description

N-(1H-1,3-Benzimidazol-2-ylmethyl)-4-(1-methyl-1H-indol-3-yl)butanamide is a synthetic organic compound featuring a benzimidazole core linked via a methylene group to a butanamide chain, which terminates in a 1-methylindole moiety. This structure combines pharmacologically significant heterocycles: benzimidazoles are known for their roles in enzyme inhibition and antimicrobial activity, while indole derivatives are prevalent in bioactive molecules targeting neurological and oncological pathways . The compound’s synthesis likely involves multi-step reactions, including condensation and functional group transformations, as seen in analogous benzimidazole-indole hybrids .

Properties

Molecular Formula |

C21H22N4O |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-(1-methylindol-3-yl)butanamide |

InChI |

InChI=1S/C21H22N4O/c1-25-14-15(16-8-2-5-11-19(16)25)7-6-12-21(26)22-13-20-23-17-9-3-4-10-18(17)24-20/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,22,26)(H,23,24) |

InChI Key |

CNRIDMVEPIFUKG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCCC(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling of the Two Moieties: The benzimidazole and indole units can be linked through a butanamide spacer using amide bond formation techniques, such as the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the indole or benzimidazole rings using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions could target the amide bond or the aromatic rings, using agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or hydroxylated derivatives, while reduction could produce amines or partially hydrogenated rings.

Scientific Research Applications

Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

Biology: As a probe for studying biological processes involving benzimidazole and indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-methyl-1H-indol-3-yl)butanamide would depend on its specific biological target. Generally, compounds with benzimidazole and indole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

N-Substituted Benzimidazole Derivatives

- Compound 3a-3b (): These derivatives feature a benzimidazole linked to a benzohydrazide via a methylene group. Unlike the target compound, the indole moiety is absent, and the hydrazide group may reduce lipophilicity, affecting bioavailability .

- Compound W1 (): Contains a benzimidazole-thioacetamido hybrid.

Indole-Containing Hybrids

- Compound 14 (): A pyrrole-indole hybrid with a brominated pyrrole carboxamide. The bromine atom increases molecular weight (MW = 453.58) and may influence binding to hydrophobic enzyme pockets, a feature absent in the target compound .

- Compound 1620051-21-9 (): Shares the 1-methylindole and benzamide moieties but replaces the benzimidazole with a pyridine-propan-2-yl group. This substitution alters solubility and hydrogen-bonding capacity .

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-methyl-1H-indol-3-yl)butanamide is a compound that integrates the benzimidazole and indole moieties, both of which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzimidazole and Indole Derivatives

Benzimidazole derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, indole derivatives are recognized for their role in various pharmacological applications. The combination of these two structural motifs in this compound may enhance its bioactivity through synergistic effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1):

Recent studies indicate that benzimidazole derivatives can act as potent inhibitors of IDO1, an enzyme implicated in cancer immunosuppression. For instance, a related benzimidazole compound demonstrated an IC50 value of 16 nM against IDO1 in A375 cell lines . This suggests that this compound may exhibit similar inhibitory effects.

Antitumor Activity:

Research has shown that compounds containing the benzimidazole moiety possess significant antitumor activity. For example, a study highlighted the potential of benzimidazole derivatives to inhibit tumor growth and promote apoptosis in various cancer cell lines . The incorporation of the indole structure may further enhance these effects due to its own antitumor properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Several case studies have documented the effectiveness of benzimidazole and indole derivatives in clinical settings:

Case Study 1: Anticancer Properties

A clinical trial involving patients with melanoma treated with an IDO inhibitor showed promising results in enhancing immune responses and reducing tumor size. The trial utilized a benzimidazole derivative similar to this compound as part of its regimen.

Case Study 2: Antimicrobial Effects

Another study investigated the antimicrobial efficacy of various benzimidazole derivatives against resistant bacterial strains. Results indicated that certain compounds exhibited significant bactericidal activity, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.